Tris(ethylenediamine)cobalt(III) nitrat&

Description

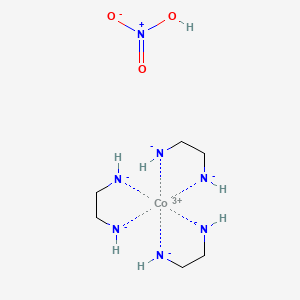

Historical Context and Foundational Principles of [Co(en)₃]³⁺ Stereochemistry

The historical importance of the [Co(en)₃]³⁺ cation is intrinsically linked to Alfred Werner, the father of coordination chemistry. In the early 20th century, Werner's research on this complex provided critical evidence for his revolutionary theories. By successfully resolving salts of [Co(en)₃]³⁺ into two distinct optical isomers in 1911-1912, he demonstrated that coordination complexes could exhibit chirality, a property previously thought to be exclusive to organic carbon compounds. researchgate.netresearchgate.net This resolution was a landmark achievement that helped solidify the concept of octahedral geometry for hexacoordinate metal complexes. nih.gov

Helical Chirality (Δ and Λ Isomers): The three ethylenediamine (B42938) ligands wrap around the central cobalt ion in a propeller-like fashion. This arrangement can be either a right-handed (Δ, delta) or a left-handed (Λ, lambda) helix. researchgate.netstackexchange.com These two forms are non-superimposable mirror images of each other, known as enantiomers. researchgate.net The resolution of these enantiomers, typically achieved by fractional crystallization using chiral counter-ions like tartrate, is a classic experiment in inorganic synthesis courses. wikipedia.orgchemeurope.com

Chelate Ring Conformation (δ and λ Conformations): Each five-membered CoN₂C₂ chelate ring formed by an ethylenediamine ligand is non-planar and can adopt one of two puckered conformations. These are designated by the symbols λ (lambda) and δ (delta). wikipedia.org

| Stereochemical Descriptor | Description |

| Δ (delta) | Designates a right-handed helical twist of the ligands around the central metal ion. |

| Λ (lambda) | Designates a left-handed helical twist of the ligands around the central metal ion. |

| δ (delta) | A conformation of an individual ethylenediamine chelate ring. |

| λ (lambda) | The enantiomeric conformation of an individual ethylenediamine chelate ring. |

| lel | The C-C bond of the ethylenediamine ligand is oriented parallel to the complex's C₃ symmetry axis. |

| ob | The C-C bond of the ethylenediamine ligand is oriented obliquely to the complex's C₃ symmetry axis. |

Significance of Tris(ethylenediamine)cobalt(III) Nitrate (B79036) in Modern Inorganic Research

While its historical role is secure, tris(ethylenediamine)cobalt(III) nitrate and its parent cation continue to be highly relevant in modern inorganic research. Its stability and well-understood properties make it an ideal model system for studying fundamental principles of coordination chemistry, including structure, bonding, and reactivity. laboratorynotes.com

A significant area of contemporary research involves its application in asymmetric catalysis. Chiral Werner complexes, including derivatives of [Co(en)₃]³⁺, have emerged as potent hydrogen-bond donor catalysts for enantioselective organic synthesis. researchgate.netresearchgate.net The defined chiral pockets created by the ligands can interact with substrates to control the stereochemical outcome of a reaction.

Furthermore, the complex is utilized in the development and validation of separation techniques for chiral molecules. laboratorynotes.com Its well-defined enantiomeric forms serve as standards for testing new chromatographic methods and for studying the mechanisms of chiral recognition.

In materials science, salts of [Co(en)₃]³⁺ are employed in advanced spectroscopic studies. For instance, Cr(III)-doped crystals of a [Co(en)₃]³⁺ salt have been used as a host lattice for dynamic nuclear polarization (DNP) NMR experiments. acs.org In this context, the diamagnetic Co(III) complex provides a rigid crystalline environment for paramagnetic dopants, enabling significant enhancement of NMR signals for insensitive nuclei like ¹³C and ⁵⁹Co, which opens pathways for detailed structural analysis of crystalline materials. acs.org

Scope and Academic Research Focus

Current academic research on tris(ethylenediamine)cobalt(III) nitrate and related compounds is multifaceted, focusing on catalysis, supramolecular chemistry, and advanced materials.

Asymmetric Catalysis: A primary research thrust is the design and application of [Co(en)₃]³⁺-based complexes as catalysts. Investigations focus on understanding the interactions between the catalyst and substrates to improve the efficiency and enantioselectivity of various organic transformations. researchgate.netresearchgate.net

Supramolecular Chemistry and Crystal Engineering: The [Co(en)₃]³⁺ cation's ability to form extensive hydrogen-bond networks is a key area of study. Researchers explore the interactions between the amine groups of the ethylenediamine ligands, counter-ions (like nitrate), and solvent molecules. nih.gov This research is fundamental to crystal engineering, aiming to design and synthesize solid-state materials with specific structures and properties by controlling intermolecular forces.

Advanced Spectroscopy and Materials: The use of [Co(en)₃]³⁺ salts as host materials for spectroscopic studies, particularly in solid-state NMR, represents a modern research frontier. acs.org The focus is on leveraging the unique electronic and structural properties of the complex to develop new methods for characterizing materials at the atomic level. Investigations into ion-pairing in solution using techniques like ⁵⁹Co NMR spectroscopy also continue to provide insights into the behavior of these complexes in different chemical environments. researchgate.net

Properties

CAS No. |

6865-68-5 |

|---|---|

Molecular Formula |

C6H19CoN7O3-3 |

Molecular Weight |

296.19 g/mol |

IUPAC Name |

2-azanidylethylazanide;cobalt(3+);nitric acid |

InChI |

InChI=1S/3C2H6N2.Co.HNO3/c3*3-1-2-4;;2-1(3)4/h3*3-4H,1-2H2;;(H,2,3,4)/q3*-2;+3; |

InChI Key |

ASUSFRMEQFNXSL-UHFFFAOYSA-N |

Canonical SMILES |

C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[N+](=O)(O)[O-].[Co+3] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Tris Ethylenediamine Cobalt Iii Nitrate

Advanced Synthetic Routes to Tris(ethylenediamine)cobalt(III) Cation Salts

Controlled Oxidation Strategies for Cobalt(II) to Cobalt(III) Conversion

The transformation of the labile, high-spin d⁷ cobalt(II) to the inert, low-spin d⁶ cobalt(III) is a critical step in the synthesis. This oxidation is thermodynamically favored in the presence of strong-field ligands like ethylenediamine (B42938), which stabilize the +3 oxidation state.

Common laboratory procedures employ air or hydrogen peroxide as the oxidant.

Air Oxidation: Purging a solution containing a cobalt(II) salt and ethylenediamine with air is a widely used method. wikipedia.org This process is often facilitated by the presence of a catalyst, such as activated charcoal. The charcoal provides a surface for the reaction to occur and is believed to facilitate the formation of a cobalt(II)-dioxygen adduct, which then proceeds through a series of steps to yield the Co(III) complex. The reaction mechanism is thought to involve peroxo intermediates. rsc.org

Hydrogen Peroxide Oxidation: Hydrogen peroxide is a more rapid and efficient oxidizing agent for this synthesis. In this method, a cobalt(II) salt, typically CoCl₂·6H₂O or Co(NO₃)₂·6H₂O, is treated with ethylenediamine in an aqueous solution, followed by the careful addition of H₂O₂. The reaction is exothermic and results in the formation of the desired [Co(en)₃]³⁺ complex.

The choice of oxidizing agent can influence the reaction rate and the purity of the final product. While air oxidation is slower, it can sometimes yield a cleaner product. Hydrogen peroxide, being a stronger oxidant, can lead to side reactions if not added under controlled conditions.

Ligand Chelation and Complex Formation Kinetics

The formation of the tris(ethylenediamine)cobalt(II) complex, [Co(en)₃]²⁺, is the initial step before oxidation. The chelation occurs in a stepwise manner, where the three ethylenediamine ligands sequentially bind to the cobalt(II) ion.

The equilibria for this process can be described by the following stepwise formation constants (K₁, K₂, K₃):

[Co(H₂O)₆]²⁺ + en ⇌ [Co(H₂O)₄(en)]²⁺ + 2H₂O

[Co(H₂O)₄(en)]²⁺ + en ⇌ [Co(H₂O)₂(en)₂]²⁺ + 2H₂O

[Co(H₂O)₂(en)₂]²⁺ + en ⇌ [Co(en)₃]²⁺ + 2H₂O

Kinetic studies on the formation of cobalt(II)-ethylenediamine complexes have provided insight into the reaction rates. The formation rate constants for the initial cobalt parent complexes have been determined, highlighting the rapid nature of this chelation process. rsc.org

| Reaction | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |

|---|---|

| [Co(H₂O)₆]²⁺ + en → [Co(H₂O)₄(en)]²⁺ | 3.0 x 10⁷ |

| [Co(H₂O)₄(en)]²⁺ + en → [Co(H₂O)₂(en)₂]²⁺ | 1.1 x 10⁷ |

Role of Counterions (e.g., Nitrate (B79036), Chloride, Iodide) in Crystallization

The counterion plays a crucial role in the isolation and crystallization of the [Co(en)₃]³⁺ cation. The choice of anion affects the solubility of the salt and can influence the crystal lattice energy and the degree of hydration. While chloride is a common counterion used in the synthesis, the nitrate salt has also been well-characterized.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.570 |

| b (Å) | 12.607 |

| c (Å) | 8.756 |

| Z | 4 |

| Average Co-N distance (Å) | 1.964 |

The nitrate ion, being a planar trigonal anion, can pack differently in the crystal lattice compared to the spherical chloride ion or the larger iodide ion. This can lead to differences in solubility and crystal morphology.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The [Co(en)₃]³⁺ complex is chiral and exists as a pair of non-superimposable mirror images, designated as Δ (delta) and Λ (lambda) enantiomers. A standard synthesis will produce a racemic mixture containing equal amounts of both enantiomers. The separation of these enantiomers, known as resolution, is a classic experiment in inorganic chemistry.

The most common method for resolving the enantiomers of [Co(en)₃]³⁺ is through fractional crystallization using a chiral counterion. The reaction of the racemic [Co(en)₃]³⁺ salt with a chiral resolving agent, such as (+)-tartrate, forms a pair of diastereomers: Δ-[Co(en)₃]³⁺-(+)-tartrate and Λ-[Co(en)₃]³⁺-(+)-tartrate. These diastereomers have different solubilities, allowing for their separation by careful crystallization.

For example, the diastereomer (+)-[Co(en)₃]Cl(d-tartrate)·5H₂O is less soluble and crystallizes out first, leaving the other diastereomer in solution. Once the diastereomers are separated, the original enantiomers can be recovered by removing the chiral resolving agent.

Mechanistic Investigations of Tris(ethylenediamine)cobalt(III) Nitrate Formation

Stepwise Chelation: Initially, the hydrated cobalt(II) ion, [Co(H₂O)₆]²⁺, undergoes rapid, stepwise ligand substitution with ethylenediamine to form [Co(en)]²⁺, [Co(en)₂]²⁺, and finally [Co(en)₃]²⁺. These reactions are fast, as indicated by the high formation rate constants. rsc.org

Formation of a Dioxygen Adduct: In the presence of an oxidant like air, the [Co(en)₃]²⁺ complex is thought to react with molecular oxygen. This can lead to the formation of a peroxo-bridged dimeric species, [(en)₂Co(μ-O₂²⁻)Co(en)₂]⁴⁺, or other peroxo intermediates. rsc.org

Oxidation and Ligand Rearrangement: The peroxo intermediate is unstable and undergoes further reaction. This involves the reduction of the peroxo group and the oxidation of the cobalt centers from +2 to +3. This process is likely complex and may involve intramolecular electron transfer. As the cobalt centers are oxidized to the inert Co(III) state, the final, stable tris-chelated [Co(en)₃]³⁺ complex is formed.

Crystallization: Finally, upon concentration of the solution and in the presence of nitrate ions, the tris(ethylenediamine)cobalt(III) nitrate salt crystallizes out of solution. The nitrate ions are incorporated into the crystal lattice, stabilized by hydrogen bonding with the N-H groups of the ethylenediamine ligands.

Structural Elucidation and Stereochemical Analysis of Tris Ethylenediamine Cobalt Iii Nitrate

Single-Crystal X-ray Diffraction Studies

The crystal structure of (+)-D-tris(ethylenediamine)cobalt(III) nitrate (B79036) has been determined through three-dimensional single-crystal X-ray analysis. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell. The coordination geometry around the central cobalt atom is essentially octahedral, with an average Co-N bond distance of 1.964 ± 0.008 Å. The N-Co-N bond angles within the chelate rings are approximately 85°, while those between nitrogen atoms on adjacent rings are near 90°, consistent with a slightly distorted octahedron.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.570 ± 0.017 |

| b (Å) | 12.607 ± 0.016 |

| c (Å) | 8.756 ± 0.003 |

| Formula Units (Z) | 4 |

| Calculated Density (g·cm⁻³) | 1.756 |

| Observed Density (g·cm⁻³) | 1.773 |

The [Co(en)₃]³⁺ complex lacks any mirror planes or a center of inversion, making it a chiral species. The arrangement of the three bidentate ethylenediamine (B42938) ligands around the cobalt center creates a helical twist, resulting in two non-superimposable mirror images, known as enantiomers. These enantiomers are designated by the stereochemical descriptors Δ (delta, for a right-handed helix) and Λ (lambda, for a left-handed helix).

Single-crystal X-ray diffraction of an optically resolved crystal is the definitive method for determining the absolute configuration. By analyzing the diffraction pattern, specifically through the anomalous dispersion effect, the absolute arrangement of atoms in space can be established. The study on the (+)-D-isomer of the nitrate salt confirmed its specific absolute configuration. The resolution of these enantiomers is a classic procedure in inorganic synthesis, often accomplished by fractional crystallization using a chiral counter-anion like tartrate.

Each five-membered Co-N-C-C-N chelate ring formed by the ethylenediamine ligand is non-planar and adopts a puckered, or gauche, conformation. This puckering is also chiral and is described by the symbols δ (delta) and λ (lambda).

For a given metallic center configuration (Δ or Λ), each of the three chelate rings can adopt either a δ or λ conformation. This leads to four possible diastereomers: (lel)₃, (lel)₂(ob), (lel)(ob)₂, and (ob)₃. The 'lel' designation indicates that the C-C bond of the ethylenediamine backbone is approximately parallel to the C₃ symmetry axis of the complex, while 'ob' signifies that it is oblique to this axis.

The most stable conformation is typically the homochiral (lel)₃ form, which corresponds to the Δ-λλλ and Λ-δδδ configurations. In these arrangements, inter-ligand steric repulsions are minimized. X-ray diffraction studies allow for the precise determination of the torsional angles within the chelate rings, confirming the specific conformation adopted in the solid state.

The counter-anion plays a crucial role in the solid-state structure of [Co(en)₃]³⁺ salts. While the fundamental geometry of the cation is maintained, the choice of anion significantly influences the crystal packing, lattice symmetry, and sometimes even the preferred conformation of the cation.

The nitrate anion, NO₃⁻, participates in an extensive network of hydrogen bonds with the amine protons of the [Co(en)₃]³⁺ cation. These interactions dictate the relative orientation of the cations and anions in the crystal lattice. The size, shape, and charge-distributing capacity of the nitrate ion, compared to other anions like chloride or bromide, result in a unique crystal structure. For instance, the crystal structures and space groups of [Co(en)₃]Cl₃·nH₂O and Co(en)₃₃ are distinctly different, highlighting the anion's structure-directing role. This influence extends to the formation of complex supramolecular assemblies governed by electrostatic forces and hydrogen bonding.

The solid-state architecture of tris(ethylenediamine)cobalt(III) nitrate is heavily stabilized by intermolecular hydrogen bonds. The primary interactions are N-H···O bonds formed between the hydrogen atoms of the amine groups on the ethylenediamine ligands and the oxygen atoms of the nitrate anions.

In the crystal structure of (+)-D-Co(en)₃₃, numerous such contacts exist, linking the complex cations and nitrate anions into a robust three-dimensional network. The analysis of interatomic distances reveals that these N···O distances are indicative of significant hydrogen bonding, with the shortest such contact measured at 2.913 Å. These directional interactions are fundamental to the stability of the crystal lattice and are responsible for the specific packing arrangement observed.

| Donor (Cation) | Acceptor (Anion) | Distance (Å) |

|---|---|---|

| N(6) | O(5) | 2.913 |

| N(3) | O(3) | 2.980 |

| N(1) | O(1) | 3.009 |

| N(6) | O(7) | 3.016 |

| N(2) | O(4) | 3.022 |

| N(1) | O(6) | 3.025 |

| N(1) | O(9) | 3.034 |

Solution-Phase Structural Probes and Conformational Dynamics

In solution, the tris(ethylenediamine)cobalt(III) nitrate complex dissociates into the [Co(en)₃]³⁺ cation and three nitrate anions. While the fundamental octahedral coordination and chirality of the cation are preserved, its conformational behavior becomes dynamic. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable for probing its structure and dynamics in the solution phase.

Unlike the static picture provided by X-ray crystallography, in solution, the ethylenediamine chelate rings undergo rapid conformational inversion (δ ⇌ λ). This process, along with potential interconversions between the (lel)₃, (lel)₂(ob), (lel)(ob)₂, and (ob)₃ diastereomers, is typically fast on the NMR timescale at room temperature. This rapid averaging leads to a simplified proton NMR spectrum, which characteristically shows two broad bands: one for the amine (N-H) protons and another for the methylene (B1212753) (C-H) protons. The expected complex splitting pattern for a static conformer is collapsed due to this dynamic exchange.

Circular dichroism spectroscopy is particularly powerful for studying the chiral nature of the complex in solution. The Δ and Λ enantiomers produce mirror-image CD spectra, allowing for the determination of the enantiomeric purity of a sample and for studying stereochemical changes during reactions.

Spectroscopic Characterization and Electronic Structure Theory of Tris Ethylenediamine Cobalt Iii Nitrate

Electronic Absorption Spectroscopy of the [Co(en)3]3+ Chromophore

The electronic absorption spectrum of the tris(ethylenediamine)cobalt(III) cation, [Co(en)3]3+, is characterized by distinct bands in the ultraviolet (UV) and visible regions. These absorptions arise from electronic transitions within the d-orbitals of the cobalt(III) center, influenced by the ligand field of the three ethylenediamine (B42938) ligands, as well as charge transfer processes between the metal and the ligands.

Ligand Field Transitions and Spin-Allowed/Spin-Forbidden Bands

The cobalt(III) ion in an octahedral environment, such as in the [Co(en)3]3+ complex, has a d6 electronic configuration. The ethylenediamine ligands create a strong ligand field, resulting in a low-spin configuration with all six d-electrons paired in the t2g orbitals. The electronic spectrum in the visible region is dominated by two spin-allowed d-d transitions. libretexts.org These correspond to the excitation of an electron from the filled t2g orbitals to the empty eg orbitals.

The two observed spin-allowed bands are assigned as:

¹A1g → ¹T1g

¹A1g → ¹T2g

In addition to these intense, spin-allowed bands, weaker absorption bands can be observed at longer wavelengths, on the edge of the main d-d transitions. These are attributed to spin-forbidden transitions, where the spin multiplicity of the excited state differs from the singlet ground state. For a d6 system, these transitions involve flipping the spin of an electron upon excitation, resulting in triplet excited states. nih.gov The two lowest energy spin-forbidden bands are assigned as:

¹A1g → ³T1g

¹A1g → ³T2g

These transitions are significantly less intense than the spin-allowed bands because they violate the spin selection rule (ΔS = 0). nih.gov The intensity of these bands is typically about 1/100th of the spin-allowed transitions. nih.gov

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ¹A1g → ¹T1g (Spin-Allowed) | ~467 | ~21,400 | ~88 |

| ¹A1g → ¹T2g (Spin-Allowed) | ~338 | ~29,600 | ~80 |

| ¹A1g → ³T1g (Spin-Forbidden) | ~725 | ~13,800 | Low |

| ¹A1g → ³T2g (Spin-Forbidden) | ~600 | ~16,700 | Low |

Note: The exact positions and intensities of the absorption maxima can be influenced by the counter-ion and the solvent.

Charge Transfer Bands and Excited State Energetics

In the ultraviolet region of the spectrum, highly intense absorption bands are observed. These are not due to d-d transitions but are assigned as charge transfer (CT) bands. Charge transfer transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily on the ligands.

In the case of [Co(en)3]3+, these are typically ligand-to-metal charge transfer (LMCT) bands. This involves the transfer of an electron from the sigma orbitals of the ethylenediamine ligands to the partially filled eg orbitals of the cobalt(III) center. These transitions are fully allowed and therefore have high molar absorptivities. The energy of these charge transfer bands provides insight into the energetics of the metal-ligand bonding and the redox properties of the complex.

Temperature Dependence of Electronic Spectra

The electronic absorption spectra of transition metal complexes, including [Co(en)3]3+, can exhibit a dependence on temperature. Generally, as the temperature is lowered, the absorption bands become sharper and may shift slightly in energy. This sharpening is due to the reduction in vibrational and rotational motion of the molecule, leading to a more well-defined ground electronic state.

For d-d transitions, a decrease in temperature can lead to a slight increase in the ligand field splitting energy (10Dq), which would result in a blue shift (shift to shorter wavelength) of the absorption maxima. This is because the metal-ligand bonds may contract at lower temperatures, leading to a stronger interaction between the metal d-orbitals and the ligand orbitals. However, in some cases, changes in intermolecular interactions and crystal packing upon cooling can also influence the electronic spectrum. The intensity of vibronically coupled bands, including some spin-forbidden transitions, may also be affected by temperature changes.

Vibrational Spectroscopy (Infrared and Raman) Investigations

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of Co(en)33 is complex, with contributions from the ethylenediamine ligands, the Co-N bonds, and the nitrate (B79036) counter-ions. The ethylenediamine ligand has several characteristic vibrational modes, including N-H, C-H, C-C, and C-N stretching and bending vibrations. The coordination of ethylenediamine to the cobalt center results in shifts of these vibrational frequencies compared to the free ligand.

The nitrate ion (NO3⁻), belonging to the D3h point group, has four fundamental vibrational modes. However, in the solid state, its symmetry can be lowered due to interactions within the crystal lattice, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the IR and Raman spectra.

A tentative assignment of some of the key vibrational modes is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 - 3000 | N-H stretching |

| ~3000 - 2800 | C-H stretching |

| ~1600 | NH₂ scissoring |

| ~1470 | CH₂ scissoring |

| ~1380 | NO₃⁻ asymmetric stretching (ν₃) |

| ~1050 | C-N stretching / NO₃⁻ symmetric stretching (ν₁) |

| ~830 | NO₃⁻ out-of-plane bend (ν₂) |

| ~720 | NO₃⁻ in-plane bend (ν₄) |

| ~500 - 400 | Co-N stretching |

Note: These assignments are approximate and can vary depending on the specific crystalline environment and isotopic substitution.

Probing Intermolecular Interactions and Phase Transitions via Vibrational Signatures

Vibrational spectroscopy is a powerful tool for investigating intermolecular interactions, such as hydrogen bonding, within the crystal lattice of tris(ethylenediamine)cobalt(III) nitrate. The amine groups of the ethylenediamine ligands can act as hydrogen bond donors, forming interactions with the oxygen atoms of the nitrate anions. These hydrogen bonds can influence the frequencies of the N-H stretching and bending modes. researchgate.net For instance, the formation of strong hydrogen bonds typically leads to a red shift (lower frequency) and broadening of the N-H stretching bands.

Furthermore, changes in the vibrational spectra as a function of temperature can indicate the occurrence of phase transitions. A study on the related tris(ethylenediamine)cobalt(II) nitrate, Co(en)32, has shown that Raman spectroscopy can effectively probe a temperature-induced phase transition. researchgate.net In this study, changes in the number and position of Raman bands corresponding to both the ethylenediamine ligand and the nitrate anion were observed upon cooling, indicating a change in the crystal structure and the local symmetry of the ions. researchgate.net Similar temperature-dependent vibrational studies on tris(ethylenediamine)cobalt(III) nitrate would be expected to reveal information about its structural stability and any potential phase transformations, which would be reflected in the vibrational signatures of the complex cation and the nitrate counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For tris(ethylenediamine)cobalt(III) nitrate, ⁵⁹Co NMR is particularly informative due to the wide chemical shift range and sensitivity of the cobalt-59 nucleus to its electronic surroundings.

The ⁵⁹Co nucleus (I = 7/2) is highly sensitive to its electronic environment, which results in a chemical shift range of approximately 15,000 ppm. illinois.edudatapdf.com This sensitivity makes ⁵⁹Co NMR an excellent tool for studying the structure and bonding in cobalt complexes. In solid-state NMR, the chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the chemical shift (CS) tensor, which is characterized by three principal components: δ₁₁, δ₂₂, and δ₃₃.

For the tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, the high symmetry of the complex often leads to an axially symmetric chemical shift tensor, as required by the crystal symmetry. nih.gov In such cases, the tensor is defined by two principal components: δ∥ (parallel to the principal symmetry axis) and δ⊥ (perpendicular to the axis). nih.gov

Studies on solid samples of related salts like (+/-)-[Co(en)₃]Cl₃ have provided precise values for these tensor components. Although the counter-ion and hydration state can cause minor variations, these values provide a strong basis for understanding the nitrate salt. For a hydrated chloride sample, the determined values were δ⊥ = 7281 ± 2 ppm and δ∥ = 7004 ± 4 ppm, with an isotropic chemical shift (δiso) of 7189 ppm. nih.gov The dehydrated form showed very similar values, indicating that the primary coordination sphere is largely unaffected by the loss of water of hydration. nih.gov

The chemical shielding tensor (σ), which is related to the chemical shift tensor, provides insight into the electronic structure around the cobalt nucleus. Density functional theory (DFT) calculations have been successfully used to predict the principal elements of the ⁵⁹Co shielding tensor (σ₁₁, σ₂₂, and σ₃₃) for [Co(en)₃]³⁺, showing good agreement with experimental data. illinois.edu These theoretical models are crucial for interpreting experimental spectra and correlating them with the electronic structure. illinois.eduresearchgate.net The analysis of the shielding tensor helps in understanding how the ligand field influences the magnetic shielding at the cobalt center.

| Parameter | Value (ppm) | Reference |

|---|---|---|

| δ⊥ (Perpendicular Component) | 7281 ± 2 | nih.gov |

| δ∥ (Parallel Component) | 7004 ± 4 | nih.gov |

| δiso (Isotropic Chemical Shift) | 7189 | nih.gov |

In solution, the tris(ethylenediamine)cobalt(III) cation is not static. The five-membered chelate rings formed by the ethylenediamine ligands are puckered and can exist in two chiral conformations, designated as λ and δ. rsc.org For a given absolute configuration at the metal center (Δ or Λ), each of the three ligands can independently adopt either a λ or δ conformation. rsc.orgwalisongo.ac.id

This leads to the existence of four possible diastereomers for each enantiomer (e.g., for the Λ enantiomer: Λ-λλλ, Λ-λλδ, Λ-λδδ, and Λ-δδδ). researchgate.netwalisongo.ac.id These conformers can interconvert in solution through a process of ring inversion. This conformational exchange can be studied using dynamic NMR (DNMR) techniques, typically by acquiring spectra at different temperatures.

At low temperatures, the exchange may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for the different conformers. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic and kinetic parameters (ΔG‡, ΔH‡, ΔS‡) of the ring inversion process. While the NMR spectra of [Co(en)₃]³⁺ can be complex, advanced techniques like two-dimensional NMR (2D NMR) can aid in characterization. walisongo.ac.idmdpi.com

Circular Dichroism (CD) Spectroscopy and Chiroptical Properties

The [Co(en)₃]³⁺ complex is chiral, existing as two non-superimposable mirror images (enantiomers) designated Δ (right-handed helical twist) and Λ (left-handed helical twist). rsc.orgstackexchange.comechemi.com This chirality gives rise to optical activity, which can be characterized using Circular Dichroism (CD) spectroscopy. laboratorynotes.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.

CD spectroscopy is a highly sensitive method for assessing the enantiomeric purity or enantiomeric excess (%ee) of a sample of tris(ethylenediamine)cobalt(III) nitrate. walisongo.ac.id The two enantiomers, Δ-[Co(en)₃]³⁺ and Λ-[Co(en)₃]³⁺, produce CD spectra that are mirror images of each other; their molar ellipticity [θ] values are equal in magnitude but opposite in sign at every wavelength. rsc.org

A pure sample of one enantiomer will show a CD spectrum with a characteristic intensity. A racemic mixture (50:50 mixture of both enantiomers) is optically inactive and will show no CD signal. stackexchange.com For a non-racemic mixture, the magnitude of the CD signal at a given wavelength is directly proportional to the excess of one enantiomer over the other. By comparing the measured molar ellipticity of a sample to that of a known pure enantiomer, the enantiomeric excess can be calculated precisely. walisongo.ac.id This method is often preferred over traditional polarimetry due to its higher sensitivity and the rich structural information provided by the full spectrum. walisongo.ac.idnih.gov

A fundamental application of CD spectroscopy in the study of [Co(en)₃]³⁺ is the assignment of the absolute stereochemistry (Δ or Λ) at the cobalt center. iupac.org There is a well-established empirical correlation between the sign of the major Cotton effect in the CD spectrum and the absolute configuration of the complex.

The electronic spectrum of [Co(en)₃]³⁺ is characterized by two d-d transitions. For the Λ-[Co(en)₃]³⁺ enantiomer, the CD spectrum typically shows a major positive Cotton effect at the lower energy ¹A₁g → ¹T₁g transition (around 490 nm) and a negative Cotton effect at the higher energy ¹A₁g → ¹T₂g transition (around 400 nm). The Δ-[Co(en)₃]³⁺ enantiomer exhibits the opposite pattern, with a major negative Cotton effect around 490 nm and a positive one around 400 nm. rsc.orgwalisongo.ac.id This reliable correlation allows for the unambiguous assignment of the absolute configuration of a resolved sample. rsc.orgrsc.org

| Absolute Configuration | Sign of Cotton Effect (~490 nm) | Sign of Cotton Effect (~400 nm) |

|---|---|---|

| Λ (left-handed) | Positive (+) | Negative (-) |

| Δ (right-handed) | Negative (-) | Positive (+) |

Advanced Spectroscopic Techniques for Elucidating Electronic and Vibrational Properties

Beyond standard NMR and CD, a range of advanced spectroscopic techniques can provide deeper insights into the electronic and vibrational properties of tris(ethylenediamine)cobalt(III) nitrate.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for assigning the complex ¹H and ¹³C NMR spectra that arise from the various conformers and inequivalent protons and carbons in the [Co(en)₃]³⁺ cation. walisongo.ac.id These experiments reveal connectivity between nuclei, aiding in the complete structural elucidation in solution.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the complex. researchgate.netosti.gov These techniques provide information on the Co-N bond strength and the conformational state of the ethylenediamine ligands. Isotopic substitution, particularly deuteration of the N-H protons, can be used to assign specific vibrational bands. researchgate.net Raman spectroscopy, in particular, can be applied to both solid-state and solution samples to study the structural integrity and symmetry of the complex in different phases. researchgate.net

Electronic Absorption (UV-Visible) Spectroscopy: UV-Vis spectroscopy is fundamental to understanding the electronic structure of [Co(en)₃]³⁺. The spectrum is dominated by two weak, spin-allowed d-d electronic transitions, ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, which are responsible for the compound's characteristic orange-yellow color. laboratorynotes.comresearchgate.net The positions and intensities of these bands are sensitive to the ligand field strength and provide experimental data for ligand field theory calculations.

Collectively, these advanced spectroscopic methods, in conjunction with theoretical calculations, provide a comprehensive picture of the geometric, electronic, and dynamic properties of the tris(ethylenediamine)cobalt(III) cation.

Theoretical and Computational Chemistry of Tris Ethylenediamine Cobalt Iii Nitrate

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for the computational study of transition metal complexes, offering a balance between accuracy and computational cost. For tris(ethylenediamine)cobalt(III) nitrate (B79036), DFT calculations are crucial for understanding its geometry, electronic structure, and the subtle energetic differences between its various isomers.

Geometry optimization of the [Co(en)₃]³⁺ cation using DFT methods reveals an octahedral coordination environment around the central cobalt(III) ion. The three bidentate ethylenediamine (B42938) ligands chelate to the metal center, creating a stable and rigid framework. The Co-N bond distances are a key parameter in defining this coordination sphere. Experimental studies on salts of the [Co(en)₃]³⁺ cation have determined these distances to be in the range of 1.947–1.981 Å. DFT calculations are in good agreement with these experimental values, predicting a highly symmetric structure.

Table 1: Representative Geometric Parameters for the [Co(en)₃]³⁺ Cation

| Parameter | Experimental Range (Å) | Typical DFT Calculated Value (Å) |

| Co-N Bond Length | 1.947 - 1.981 | ~1.96 |

| N-Co-N Angle (within chelate ring) | ~85° | ~85° |

| N-Co-N Angle (between chelate rings) | ~90° | ~90° |

DFT and its time-dependent extension (TD-DFT) are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Shielding Tensors: Cobalt-59 NMR is a sensitive probe of the local environment around the cobalt nucleus. DFT calculations can predict the ⁵⁹Co NMR chemical shift tensors. For the highly symmetric [Co(en)₃]³⁺ cation, these tensors are expected to be axially symmetric. Experimental solid-state ⁵⁹Co NMR studies on related salts like [Co(en)₃]Cl₃ have determined the isotropic chemical shift to be around 7195 ppm. youtube.com Computational protocols using DFT have been developed to accurately predict ⁵⁹Co chemical shifts in a wide range of Co(III) complexes, with mean absolute deviations as low as 158 ppm. gaussian.com

UV-Vis Transitions: The characteristic yellow-orange color of [Co(en)₃]³⁺ salts is due to d-d electronic transitions. TD-DFT calculations can predict the energies and oscillator strengths of these transitions. The two observed absorption bands in the visible spectrum of [Co(en)₃]³⁺ correspond to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. TD-DFT calculations are capable of reproducing these bands, although the precise choice of functional and basis set is critical for achieving high accuracy. researchgate.netdalalinstitute.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for [Co(en)₃]³⁺

| Spectroscopic Technique | Parameter | Experimental Value | Computational Approach |

| UV-Vis Spectroscopy | ¹A₁g → ¹T₁g Transition | ~470 nm | TD-DFT |

| ¹A₁g → ¹T₂g Transition | ~340 nm | TD-DFT | |

| ⁵⁹Co NMR Spectroscopy | Isotropic Chemical Shift (δiso) | ~7195 ppm (for chloride salt) youtube.com | DFT (GIAO method) |

The chelation of three ethylenediamine ligands around the octahedral cobalt center results in a chiral complex, existing as Δ and Λ enantiomers. Furthermore, each five-membered Co-N-C-C-N chelate ring is non-planar and can adopt one of two puckered conformations, designated as δ and λ. This leads to the existence of four possible diastereoisomers for each enantiomer: (lel)₃, (lel)₂(ob), (lel)(ob)₂, and (ob)₃. The 'lel' conformation refers to when the C-C bond of the ethylenediamine backbone is approximately parallel to the C₃ axis of the complex, while 'ob' indicates it is obverse to this axis.

DFT calculations have been instrumental in determining the relative stabilities of these isomers. For the free [Co(en)₃]³⁺ ion, the Δ-(lel)₃ (or Δ-λλλ) form is calculated to be the most stable. Early calculations by Corey and Bailar estimated the Δ-λλλ isomer to be more stable than the Δ-δδδ isomer by about 1.8 kcal mol⁻¹. More recent DFT calculations have refined this energy difference, suggesting that the Δ-λλλ isomer is more stable than the Δ-δδδ isomer by approximately 1.5 kcal mol⁻¹ in an aqueous environment. The intermediate isomers with mixed conformations have stabilities that lie between these two extremes. DFT calculations for the free Λ-Co(en)₃³⁺ ion predict the energy order to be λλλ < λλδ < λδδ < δδδ.

Table 3: DFT Calculated Relative Stabilities of Λ-[Co(en)₃]³⁺ Diastereoisomers

| Diastereoisomer | Conformation | Relative Energy (kcal/mol) |

| Λ-lel₃ | λλλ | 0.00 (most stable) |

| λλδ | > 0 | |

| λδδ | > λλδ | |

| Λ-ob₃ | δδδ | ~1.5 - 1.8 |

Ligand Field Theory (LFT) Applications

Ligand Field Theory, an extension of Crystal Field Theory that incorporates aspects of molecular orbital theory, provides a robust framework for understanding the electronic structure and properties of coordination complexes like tris(ethylenediamine)cobalt(III) nitrate.

In the [Co(en)₃]³⁺ complex, the cobalt(III) ion has a d⁶ electronic configuration. Ethylenediamine is a strong-field ligand, meaning it causes a large splitting of the d-orbitals. In the octahedral ligand field, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is the ligand field splitting parameter, Δo (or 10Dq).

For [Co(en)₃]³⁺, Δo is significantly larger than the spin-pairing energy. Consequently, the six d-electrons preferentially occupy the lower-energy t₂g orbitals, leading to a low-spin t₂g⁶ eg⁰ configuration. This configuration has no unpaired electrons, which correctly explains the diamagnetic nature of the complex. The electronic transitions observed in the UV-Vis spectrum are attributed to the promotion of an electron from the t₂g set to the eg set. Based on the experimental spectrum, the ligand field parameters can be determined using a Tanabe-Sugano diagram, which is appropriate for strong-field d⁶ complexes.

Table 4: Representative Ligand Field Parameters for [Co(en)₃]³⁺

| Parameter | Description | Typical Value (cm⁻¹) |

| Δo (10Dq) | Ligand Field Splitting Parameter | ~23,000 - 25,000 |

| B | Racah Interelectronic Repulsion Parameter | ~500 - 600 |

Note: These values are derived from analyses of experimental electronic spectra.

Ligand Field Theory describes the metal-ligand bond as having both electrostatic and covalent character. The interaction between the ligand donor orbitals (the nitrogen lone pairs in ethylenediamine) and the metal d-orbitals leads to the formation of molecular orbitals. The eg orbitals (dx²-y² and dz²) point directly at the ligands, forming σ-antibonding molecular orbitals of high energy. The t₂g orbitals (dxy, dxz, and dyz) are directed between the ligands and are essentially non-bonding in the absence of π-interactions.

The ethylenediamine ligand is primarily a σ-donor. The strength of the σ-interaction from the six nitrogen atoms results in a large energy gap (Δo) between the t₂g and eg* orbitals. This strong σ-donation from the ligands to the metal center stabilizes the resulting molecular orbitals, contributing to the high kinetic inertness and thermodynamic stability of the [Co(en)₃]³⁺ complex. The magnitude of Δo is a direct measure of the strength of the ligand field and, consequently, the degree of covalent interaction in the metal-ligand bonds.

Molecular Dynamics Simulations and Solution-Phase Behavior of Tris(ethylenediamine)cobalt(III) Nitrate

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the intricate behavior of ions in solution at an atomistic level. For tris(ethylenediamine)cobalt(III) nitrate, Co(en)₃₃, MD simulations can provide profound insights into its dynamic interactions with solvent molecules and counter-ions, revealing a detailed picture of its solution-phase behavior that is often inaccessible through experimental means alone. These simulations model the motion of every atom in the system over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

Ion Pairing Dynamics and Solvent Effects

In aqueous solutions, the highly charged tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, and the nitrate anions, NO₃⁻, are subject to strong electrostatic interactions, leading to the formation of ion pairs. The nature and dynamics of this ion pairing are critically influenced by the surrounding solvent molecules. MD simulations allow for the detailed characterization of different types of ion pairs, which are typically classified based on the proximity of the cation and anion and the intervention of solvent molecules.

Types of Ion Pairs:

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no intervening solvent molecules.

Solvent-Shared Ion Pair (SSIP): The cation and anion are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pair (SSIP²): The cation and anion are separated by two layers of solvent molecules.

The equilibrium between these states is dynamic and can be quantified by calculating the potential of mean force (PMF) along the separation distance of the ions. The PMF represents the free energy profile of the ion pairing process. For multivalent ions like [Co(en)₃]³⁺, significant association with counter-ions is expected even in a high-dielectric solvent like water.

Solvent effects are paramount in mediating these interactions. Water molecules form structured hydration shells around the [Co(en)₃]³⁺ cation, particularly around the amine protons of the ethylenediamine ligands, through hydrogen bonding. This primary hydration sphere can influence the proximity of nitrate ions. The nitrate ion itself is a relatively weak hydrogen bond acceptor and is considered a "structure-breaking" ion in aqueous solution, meaning it disrupts the natural hydrogen-bonding network of water.

MD simulations can quantify these solvent effects through the analysis of radial distribution functions (RDFs) , which describe the probability of finding one atom at a certain distance from another. For instance, the Co-O(water) RDF would reveal the structure of the hydration shell around the complex, while the Co-N(nitrate) RDF would indicate the most probable distances for ion pairing.

Illustrative Data from Molecular Dynamics Simulations:

| Interacting Pair | Peak Position of First Maximum in RDF (Å) | Coordination Number | Interpretation |

| Co - O (water) | ~4.5 | 12-15 | First hydration shell around the complex cation |

| N-H (en) - O (water) | ~2.8 | Variable | Hydrogen bonding with the ligand protons |

| Co - N (nitrate) | ~5.0 | 1-2 | Indication of solvent-separated ion pairing |

| Co - O (nitrate) | ~4.0 | 1-2 | Closer contact, potentially solvent-shared ion pairing |

Note: The data in this table is illustrative and based on typical findings for similar highly charged metal complexes in aqueous solution. Specific values for tris(ethylenediamine)cobalt(III) nitrate would require dedicated simulations.

Conformational Fluxionality and Hydrogen Bonding in Solution

The tris(ethylenediamine)cobalt(III) cation is not a rigid entity. The five-membered chelate rings formed by the ethylenediamine ligands are puckered and can exist in two conformations, designated as δ and λ. wikipedia.org For a given absolute configuration of the metal center (Δ or Λ), the three rings can adopt various combinations of these conformations, leading to different diastereomers such as lel₃, lel₂ob, lelob₂, and ob₃. wikipedia.org The 'lel' conformation, where the C-C bond of the ethylenediamine is parallel to the three-fold symmetry axis of the complex, is generally considered to be the most stable. wikipedia.org

Molecular dynamics simulations can track the transitions between these conformational states in solution, providing insights into the flexibility, or conformational fluxionality , of the complex. The energy barriers between these conformers are relatively low, allowing for rapid interconversion at room temperature. The solvent can influence the relative populations of these conformers through specific hydrogen bonding interactions.

Hydrogen bonding plays a crucial role in the solution-phase behavior of [Co(en)₃]³⁺. The twelve N-H protons of the ethylenediamine ligands are excellent hydrogen bond donors. In aqueous solution, these protons form a dynamic network of hydrogen bonds with surrounding water molecules. The strength and lifetime of these hydrogen bonds can be analyzed from MD trajectories. Furthermore, the nitrate anions can compete with water molecules to form hydrogen bonds with the N-H groups, which is a key aspect of contact ion pair formation.

Analysis of Hydrogen Bonding Dynamics:

| Hydrogen Bond | Average Lifetime (ps) | Average Number of Bonds per Cation | Significance |

| N-H···O(water) | 1-5 | 8-12 | Strong solvation of the cation and stabilization in solution. |

| O(water)-H···O(nitrate) | <1 | Variable | Solvation of the nitrate anion. |

| N-H···O(nitrate) | 0.5-2 | 0-2 | Represents direct interaction in a contact ion pair. |

Note: This data is illustrative and represents typical timescales for hydrogen bond dynamics in aqueous solutions as determined from MD simulations.

Reactivity, Kinetics, and Mechanistic Insights of Tris Ethylenediamine Cobalt Iii Nitrate

Electron Transfer Chemistry of [Co(en)₃]³⁺ Complexes

The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a classic example of a kinetically inert coordination complex. Its electron transfer reactions are of fundamental importance in understanding the principles of redox chemistry in transition metal complexes. These reactions predominantly occur via an outer-sphere mechanism, as the cobalt(III) center is substitution-inert, meaning the coordination sphere remains intact throughout the electron transfer process. york.ac.ukwikipedia.orgsydney.edu.au

Photoinduced Electron Transfer Processes and Excited State Reactivity

Photoinduced electron transfer (PET) occurs when a complex absorbs light, promoting it to an electronically excited state which can then act as a more potent oxidant or reductant than its ground state. nih.govacs.org For [Co(en)₃]³⁺, irradiation into its ligand-to-metal charge transfer (LMCT) bands can initiate electron transfer processes. scribd.com

In the presence of a suitable electron donor (reductant), the excited state of [Co(en)₃]³⁺ can be quenched via reductive electron transfer. This process generates the labile Co(II) species, [Co(en)₃]²⁺, which can then undergo further reactions. researchgate.net For example, the photochemical reaction of [Co(en)₃]³⁺ with the ferrocyanide ion, [Fe(CN)₆]⁴⁻, proceeds via electron transfer from the ferrocyanide to the excited cobalt(III) complex. researchgate.net The efficiency of these processes is dependent on factors like the wavelength of irradiation and the ability of the quencher to interact with the excited state of the cobalt complex. researchgate.netaip.org

The excited state of a molecule can be a stronger oxidizing agent, facilitating electron transfer from a donor to the acceptor's LUMO, or a stronger reducing agent, enabling electron transfer from the donor's HOMO to the acceptor. nih.gov The reactivity of the charge-separated state is crucial; it must be sufficiently long-lived to allow for subsequent chemical transformations to occur, avoiding rapid charge recombination. nih.gov

Electrochemical Reduction and Oxidation Pathways

The electrochemical behavior of [Co(en)₃]³⁺ is characterized by the Co(III)/Co(II) redox couple. Cyclic voltammetry studies are often used to investigate the reduction and oxidation pathways of such complexes. researchgate.net The reduction of [Co(en)₃]³⁺ to [Co(en)₃]²⁺ is a one-electron process. The potential at which this occurs is influenced by the solvent and the supporting electrolyte.

The Co(III) state is kinetically inert, while the resulting Co(II) state is labile. nih.gov This change in lability upon reduction is a key feature of its electrochemical pathway. The reduction process can be represented as:

[Co(en)₃]³⁺ + e⁻ ⇌ [Co(en)₃]²⁺

The formal reduction potential (E°') for this couple provides thermodynamic information about the ease of reduction. Due to the inert-labile switch, the electrochemical process can be coupled with subsequent chemical reactions, such as ligand dissociation from the Co(II) center. The electrochemical oxidation of organometallic cobalt complexes shows that the oxidation state significantly affects the reaction pathways. The design of molecular electrocatalysts often leverages the modulation of electronic structures through ligand design to enhance redox activity and selectivity. mdpi.comnih.gov

Photochemical Reaction Pathways and Excited State Dynamics

The photochemistry of cobalt(III) complexes, including [Co(en)₃]³⁺, is primarily dictated by the nature of their electronically excited states. scribd.com Upon absorption of light, typically in the UV-visible region corresponding to d-d (ligand field) or charge-transfer transitions, the complex is promoted to an excited state with different reactivity compared to the ground state. scribd.comresearchgate.net

Characterization of Photoactive Excited States and Lifetimes

For cobalt(III) complexes, the lowest energy excited states are typically metal-centered, ligand-field (LF) states. nih.gov Irradiation into the d-d absorption bands populates these LF states. These states are often photoactive, leading to ligand substitution or redox decomposition. researchgate.net However, cobalt(III) complexes are generally characterized by very short excited-state lifetimes, often in the picosecond or femtosecond range, due to efficient non-radiative decay pathways that deactivate the excited state back to the ground state. nih.govnih.gov This rapid deactivation limits the quantum yields of many photochemical reactions. scribd.com

In some specially designed cobalt(III) complexes, longer-lived excited states have been achieved. For example, a hexacarbene-Co(III) complex was found to have a microsecond lifetime for a metal-centered excited state, which is unusually long for a 3d⁶ complex and allows for luminescence. acs.org While [Co(en)₃]³⁺ itself is not known for strong luminescence, understanding the factors that influence excited-state lifetimes is crucial for predicting its photochemical reactivity. scribd.com The key parameters governing the utility of excited states in photochemistry are their energy, accessibility, and lifetime. aip.org

| Complex Type | Excited State Type | Typical Lifetime | Primary Decay Pathway | Photochemical Outcome |

|---|---|---|---|---|

| Ammine/Amine Complexes (e.g., [Co(NH₃)₆]³⁺, [Co(en)₃]³⁺) | Ligand Field (LF) | Picoseconds (ps) to Femtoseconds (fs) | Non-radiative decay, Internal Conversion | Photoaquation, Ligand Labilization |

| Cyclometalated Organometallics | Metal-to-Ligand Charge Transfer (MLCT) | Nanoseconds (ns) | Intersystem Crossing, Radiative/Non-radiative decay | Photoinduced Electron Transfer |

| Hexacarbene Complexes | Metal-Centered (MC) | Microseconds (µs) | Phosphorescence | Energy Transfer, Photoredox Catalysis |

Ligand Labilization and Photoaquation Mechanisms

A primary photochemical reaction pathway for many cobalt(III) amine complexes is photosubstitution, often in the form of photoaquation in aqueous solutions. scribd.com This involves the light-induced replacement of a ligand by a water molecule.

[Co(en)₃]³⁺ + H₂O --(hν)--> [Co(en)₂(en-H)(H₂O)]³⁺ ... (and further products)

The mechanism involves the excitation to a ligand field state. In this excited state, the σ-antibonding e₉ orbitals become populated, which weakens the Co-N bonds. researchgate.net This bond weakening facilitates the dissociation of a ligand or, in the case of a chelating ligand like ethylenediamine (B42938), the decoordination of one of the nitrogen atoms. The vacant coordination site is then occupied by a solvent molecule (water). The quantum yields for these photosubstitution reactions in cobalt(III) complexes are often low and wavelength-dependent, which contrasts with the generally higher and wavelength-independent quantum yields seen for Cr(III) complexes. researchgate.net The trans effect, where ligands trans to certain other ligands become more reactive, can also influence the stereochemistry and outcome of photosubstitution reactions in octahedral complexes. libretexts.org

Stereochemical Consequences of Photoreactions (e.g., Racemization)

The tris(ethylenediamine)cobalt(III) complex is chiral, existing as two non-superimposable mirror images known as the Δ and Λ enantiomers. A critical question in the photochemistry of such complexes is whether irradiation with light can cause a loss of optical activity through racemization—the conversion of one enantiomer into an equal mixture of both.

Research into the photochemistry of optically active (+)-[Co(en)₃]³⁺ has shown it to be remarkably resistant to photoracemization. When the complex is irradiated within its d-d absorption bands (ligand-field excitation), photo-induced substitution or redox reactions can occur, but these processes are not typically accompanied by the loss of stereochemical integrity at the cobalt center. laboratorynotes.com One study on the photochemical reaction between (+)-[Co(en)₃]³⁺ and the ferrocyanide ion, [Fe(CN)₆]⁴⁻, explicitly demonstrated that racemization does not accompany the reaction. laboratorynotes.com This stereochemical rigidity suggests that the excited state or any subsequent short-lived intermediates retain the original chiral configuration of the complex.

The primary mechanism for racemization in many other cobalt(III) complexes, such as certain diketonates, involves a photoredox pathway. In this process, irradiation leads to the reduction of the inert Co(III) center to a labile Co(II) center. The resulting [Co(en)₃]²⁺ complex has a much faster rate of ligand exchange and inversion, which would lead to rapid racemization. Subsequently, the Co(II) species is re-oxidized to the Co(III) complex, trapping it as a racemic mixture. However, for [Co(en)₃]³⁺, direct irradiation into the ligand-field bands does not efficiently initiate this redox process, thus precluding this pathway for racemization. The quantum yield for photoracemization upon direct ligand-field irradiation is considered to be negligible or zero.

Therefore, the primary stereochemical consequence of ligand-field photoreactions in tris(ethylenediamine)cobalt(III) is the retention of configuration, not racemization. Any significant racemization observed would strongly imply a photoredox mechanism is at play, rather than a direct photo-isomerization process.

Ligand Exchange and Substitution Kinetics

The tris(ethylenediamine)cobalt(III) cation is characterized by its remarkable kinetic inertness, a hallmark of low-spin d⁶ cobalt(III) complexes. laboratorynotes.com The strong chelate effect of the three bidentate ethylenediamine ligands results in a very stable complex that undergoes ligand substitution reactions extremely slowly under normal conditions. laboratorynotes.com These reactions typically require forcing conditions, such as high temperatures or strongly acidic or basic solutions.

The substitution of an ethylenediamine ligand generally proceeds through a dissociative (D) or, more accurately, a dissociative interchange (Id) mechanism. This pathway involves the initial, rate-determining cleavage of one Co-N bond, forming a five-coordinate intermediate. This intermediate then rapidly undergoes subsequent reaction steps, leading to the full dissociation of the ethylenediamine ligand.

[Co(en)₃]³⁺ + 3H₂O + 3H₃O⁺ → [Co(H₂O)₆]³⁺ + 3enH₂²⁺

Kinetic studies of this acid-catalyzed dissociation have shown that the rate-determining step is the cleavage of the first Co-N bond to form an intermediate where one ethylenediamine ligand is monodentate, with the dangling protonated amine end. The observed rate constant for this initial step shows a dependence on the acid concentration.

The general mechanism involves a rapid pre-equilibrium protonation of the complex, followed by the slow, rate-determining dissociation of a Co-N bond.

Table 1: Kinetic Data for Acid-Catalyzed Dissociation of [Co(en)₃]³⁺

| Temperature (°C) | Acid Concentration (M HClO₄) | Observed Rate Constant, kobs (s⁻¹) |

|---|---|---|

| 100 | 1.0 | 1.1 x 10⁻⁵ |

| 100 | 2.0 | 2.1 x 10⁻⁵ |

| 100 | 3.0 | 3.2 x 10⁻⁵ |

| 100 | 4.0 | 4.4 x 10⁻⁵ |

| 100 | 5.0 | 5.6 x 10⁻⁵ |

Data derived from studies on the acid-catalyzed dissociation of the complex.

In basic solutions, substitution reactions of cobalt(III) amine complexes, including [Co(en)₃]³⁺, are known to proceed via a different mechanism known as the conjugate base or Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves the rapid deprotonation of an amine ligand by a hydroxide (B78521) ion to form a conjugate base (amido) complex. This conjugate base then dissociates in the rate-determining step, losing a ligand to form a five-coordinate intermediate, which rapidly adds a water molecule. The extreme inertness of [Co(en)₃]³⁺ means that even this pathway is very slow for the complete removal of an ethylenediamine ligand.

Advanced Applications in Chemical Sciences

Supramolecular Chemistry and Self-Assembly

The applications of tris(ethylenediamine)cobalt(III) nitrate (B79036) in supramolecular chemistry are centered on the distinct three-dimensional structure and chirality of the cation. These features enable it to act as a versatile building block for constructing larger, ordered systems through non-covalent interactions.

The pronounced and stable chirality of the Δ-[Co(en)₃]³⁺ and Λ-[Co(en)₃]³⁺ enantiomers allows them to interact differently with other chiral molecules, a phenomenon known as chiral recognition. This has been extensively demonstrated with biologically significant macromolecules and smaller chiral coordination compounds.

Studies involving deoxyoligonucleotides (DNA) have shown that the enantiomers of the [Co(en)₃]³⁺ cation exhibit distinct binding preferences based on the helicity of the DNA structure. nih.gov Specifically, the Δ-isomer binds more strongly to right-handed, guanine-rich DNA, whereas the Λ-isomer shows a preference for left-handed DNA. nih.gov For DNA sequences rich in adenine (B156593) and thymine, the binding between the two stereoisomers is largely indistinguishable. nih.gov This selective interaction highlights the ability of the complex to recognize and bind to specific DNA conformations, which can induce structural transitions in the DNA itself. nih.gov

This discriminatory ability also extends to smaller molecules. In the field of chromatography, the Λ-[Co(en)₃]³⁺ cation has been successfully employed as a chiral eluting agent to resolve racemic mixtures of anionic cobalt(III) complexes. rsc.org Research has shown that when using a column with Λ-[Co(en)₃]³⁺ as the mobile phase, the Δ-isomers of the anionic complexes are consistently eluted faster than their corresponding Λ-isomers. rsc.org This separation is based on the differential stability of the diastereomeric ion pairs formed between the chiral cation and the chiral anions, a process governed by specific hydrogen bonding interactions. rsc.org

| [Co(en)₃]³⁺ Isomer | Target Molecule Type | Binding/Interaction Preference | Reference |

|---|---|---|---|

| Δ-isomer | Right-handed, Guanine-rich DNA | Binds more tightly than the Λ-isomer. | nih.gov |

| Λ-isomer | Left-handed DNA | Binds more tightly than the Δ-isomer. | nih.gov |

| Λ-isomer | Δ- and Λ- anionic metal complexes | Forms more stable ion pairs with Λ-anions, allowing chromatographic separation where Δ-anions elute first. | rsc.org |

While not typically integrated into the covalent backbone of a framework as a node, the tris(ethylenediamine)cobalt(III) cation serves a crucial role as a structure-directing agent or template in the synthesis of metal-organic frameworks, polyoxometalate (POM) assemblies, and other crystalline materials. researchgate.netacs.org Its well-defined size, shape, charge, and chirality allow it to direct the assembly of inorganic and organic building blocks into specific, often complex, three-dimensional structures that might not form otherwise.

The twelve N-H protons on the periphery of the [Co(en)₃]³⁺ cation are potent hydrogen bond donors. This characteristic is fundamental to its role in directed self-assembly, enabling the formation of extensive and robust hydrogen-bonding networks that provide structural cohesion in the solid state. nih.gov These interactions link the cations with counter-anions (like nitrate) and any solvent molecules present, creating well-ordered supramolecular architectures. nih.govresearchgate.net

Fundamental Studies in Catalysis

The same features that make tris(ethylenediamine)cobalt(III) nitrate valuable in supramolecular chemistry—chirality and its capacity for hydrogen bonding—are also being explored in the field of catalysis.

Werner-type complexes, including [Co(en)₃]³⁺, have been identified as a promising class of chiral hydrogen bond donor catalysts for enantioselective organic synthesis. dntb.gov.ua The catalytic mechanism does not involve direct coordination of the substrate to the inert cobalt(III) center. Instead, the complex utilizes its N-H groups to activate a substrate through second-coordination-sphere hydrogen bonding. By creating a specific chiral environment around the substrate, the catalyst can direct an incoming reagent to attack from a particular face, thereby controlling the stereochemical outcome of the reaction.

While the parent [Co(en)₃]³⁺ cation itself has shown disappointing enantioselectivities in some screening reactions, more lipophilic derivatives have proven to be highly effective. acs.org For example, the related complex tris(1,2-diphenylethylenediamine)cobalt(III) is an effective catalyst for enantioselective α-aminations of 1,3-dicarbonyl compounds, achieving high yields and excellent enantiomeric excess (ee). nih.gov These studies establish a crucial proof-of-concept: the chiral scaffolding provided by tris(diamine)cobalt(III) complexes can induce significant asymmetry in organic reactions through hydrogen bonding.

| Catalyst Type | Reaction | Role of Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Δ-[Co((S,S)-dpen)₃]³⁺ | α-Amination of 1,3-dicarbonyls | Chiral Hydrogen Bond Donor | High yields (88-99%) and enantioselectivities (up to >99% ee) | nih.gov |

| Λ-[Co((S,S)-dpen)₃]³⁺ | Michael addition | Chiral Hydrogen Bond Donor | High enantioselectivities (up to 93% ee) | acs.org |

The electrochemical behavior of the [Co(en)₃]³⁺ complex has been a subject of fundamental study. Cyclic voltammetry investigations have shown that the reduction of [Co(en)₃]³⁺ to [Co(en)₃]²⁺ is a one-electron exchange reaction that is electrochemically irreversible. researchgate.net Further reduction at more negative potentials is a complex process that can lead to the deposition of metallic cobalt on the electrode surface. researchgate.net

While the [Co(en)₃]³⁺ complex itself is not typically employed as a direct electrocatalyst for reactions like nitrate reduction, these mechanistic studies are vital. Understanding the electron transfer properties and stability of such complexes informs the design of more effective molecular electrocatalysts. For instance, studies comparing different cobalt macrocycles for the electrocatalytic reduction of nitrate have revealed that catalytic activity is highly dependent on the ligand structure and the ability of the complex to bind the substrate and facilitate electron transfer. rsc.org Though [Co(en)₃]³⁺ is inactive for this specific application, research on its fundamental electrochemical properties provides a crucial baseline for developing next-generation cobalt-based catalysts for environmental remediation and sustainable chemical synthesis. rsc.orgmdpi.com

Precursor Chemistry for Advanced Materials (Non-Biological)

Tris(ethylenediamine)cobalt(III) nitrate, a coordination compound with the formula Co(en)₃₃, serves as a valuable precursor in the synthesis of advanced non-biological materials. Its utility stems from the presence of a central cobalt atom, organic ligands (ethylenediamine), and nitrate anions, which can be thermally or chemically transformed into various cobalt-containing materials. This complex is particularly noted for its high water solubility and stability, making it a viable candidate for solution-based synthesis routes. americanelements.comlaboratorynotes.com The ethylenediamine (B42938) ligands can act as a fuel during thermal decomposition, potentially lowering the temperature required for the formation of cobalt oxides, while the nitrate groups can serve as an in-situ oxidizing agent.

Synthesis of Nanoscale Materials

The use of cobalt-containing precursors for the synthesis of nanoscale materials, such as cobalt oxide (Co₃O₄) nanoparticles, is an active area of research due to their applications in catalysis, energy storage, and electronics. While specific studies detailing the direct thermal decomposition of tris(ethylenediamine)cobalt(III) nitrate into nanoparticles are not extensively documented, the principles of using cobalt complexes as single-source precursors are well-established.

The thermal decomposition of cobalt complexes is a common method to produce cobalt oxide nanoparticles. For instance, the thermal treatment of a related complex, Co(NH₃)₅(H₂O)₃, has been shown to yield Co₃O₄ nanoparticles at a relatively low temperature of 175°C. nih.gov This process involves the decomposition of the complex, where the ammonia (B1221849) and nitrate ligands are removed, leaving behind a highly pure spinel-type Co₃O₄ phase. The resulting nanoparticles often exhibit a sphere-like morphology with average sizes in the nanometer range. nih.gov

Table 1: Characteristics of Co₃O₄ Nanoparticles from a Cobalt-Amine Nitrate Precursor

| Property | Value |

|---|---|

| Precursor | Co(NH₃)₅(H₂O)₃ |

| Decomposition Temperature | 175°C |

| Product | Spinel Co₃O₄ |

| Morphology | Sphere-like |

| Average Particle Size | 17.5 nm |

This table presents data from the thermal decomposition of a similar cobalt-amine complex to illustrate a potential pathway for nanoparticle synthesis. nih.gov

The synthesis of cobalt oxide nanoparticles from various precursors, including cobalt nitrate, often involves methods like precipitation and sol-gel techniques, followed by calcination. ekb.egscirp.org The morphology and size of the resulting nanoparticles can be influenced by factors such as the type of surfactant used and the pH of the reaction mixture. For example, the use of different organic structure-directing agents can lead to the formation of Co₃O₄ nanoparticles with distinct morphologies, such as blocks or spheres.

Although direct research on tris(ethylenediamine)cobalt(III) nitrate is limited in this specific context, its chemical composition suggests its potential as a single-source precursor. The ethylenediamine ligands could provide the carbon and nitrogen species that, upon decomposition, might influence the final morphology and properties of the resulting cobalt oxide nanoparticles. Further research into the solid-state thermolysis of tris(ethylenediamine)cobalt(III) nitrate would be beneficial to fully explore its capabilities in nanoscale material synthesis.

Applications in Thin Film Deposition

Tris(ethylenediamine)cobalt(III) nitrate has demonstrated its utility as a precursor in the electrochemical deposition of cobalt-containing thin films. This solution-based technique offers a cost-effective and scalable method for producing uniform films with controlled thickness and morphology.

A notable application is the electrodeposition of β-Co(OH)₂ (beta-cobalt(II) hydroxide) films from an alkaline solution containing tris(ethylenediamine)cobalt(III) ions. This process leverages the significant difference in stability between the Co(III) and Co(II) complexes with ethylenediamine. The [Co(en)₃]³⁺ complex is kinetically inert and stable in alkaline solutions. However, upon electrochemical reduction to [Co(en)₃]²⁺, the complex becomes labile and reacts with hydroxide (B78521) ions in the solution to precipitate a film of β-Co(OH)₂ onto the electrode surface. The electrodeposited β-Co(OH)₂ films exhibit a dense microcone morphology and are catalytically active for the oxygen evolution reaction.

Table 2: Parameters for Electrochemical Deposition of β-Co(OH)₂ Films

| Parameter | Condition |

|---|---|

| Precursor | Tris(ethylenediamine)cobalt(III) |

| Deposition Method | Electrochemical Reduction |

| Solution | Alkaline |

| Film Material | β-Co(OH)₂ |

Other solution-based methods for depositing cobalt oxide thin films include spin coating and spray pyrolysis. ekb.egscirp.orgekb.egedu.krdjmaterenvironsci.com These techniques typically utilize solutions of cobalt salts, such as cobalt acetate (B1210297) or cobalt chloride, which are deposited onto a substrate and then thermally treated to form the oxide film. scirp.orgscispace.com The properties of the resulting films, including their crystallinity and optical and electrical characteristics, are highly dependent on the annealing temperature. scirp.org While tris(ethylenediamine)cobalt(III) nitrate's solubility makes it a potential candidate for such solution-based depositions, specific studies detailing its use in spin coating or spray pyrolysis for thin film fabrication are not widely available. The presence of the organic ligands could influence the decomposition process and the final film quality, representing an area for future investigation.

Conclusion and Future Research Directions

Current Research Challenges and Unanswered Questions

Despite being a classic coordination complex, several challenges and questions remain in the research of Tris(ethylenediamine)cobalt(III) nitrate (B79036).

Advanced Synthetic Control: While the synthesis of racemic [Co(en)₃]³⁺ is a staple in undergraduate laboratories, achieving high-yield, enantiomerically pure forms through efficient and scalable resolution methods remains an area of active development. chemeurope.comwikipedia.org The classic resolution using tartrate salts can be cumbersome, prompting research into more advanced chiral separation techniques. chemeurope.comstackexchange.com Furthermore, detailed analyses of large-scale syntheses have revealed minor by-products, such as complexes containing a rare monodentate ethylenediamine (B42938) ligand, indicating that the reaction mechanism is not entirely straightforward and presents opportunities for further mechanistic investigation. chemeurope.comwikipedia.org

Understanding Solid-State Behavior: The solid-state structure of Tris(ethylenediamine)cobalt(III) salts is significantly influenced by the counter-ion and the presence of water of hydration, which affects the crystal lattice through extensive hydrogen bonding. nih.gov A key challenge lies in predicting and controlling the crystallization process to obtain specific polymorphs or hydrates with desired properties. wikipedia.orgnih.gov While the structures of various salts have been determined, a complete understanding of the subtle interplay between the chiral cation, the anions, and solvent molecules in the crystal lattice is yet to be achieved. researchgate.net Unanswered questions persist regarding the factors that govern the formation of conglomerates versus racemic compounds for different salts and under various crystallization conditions. researchgate.net

Kinetics and Reactivity: The Tris(ethylenediamine)cobalt(III) cation is known for its remarkable kinetic inertness, a characteristic of low-spin d⁶ cobalt(III) complexes. laboratorynotes.com However, it can undergo substitution reactions under specific conditions. laboratorynotes.com A significant research challenge is to fully map out the kinetics and mechanisms of these substitution reactions. Unanswered questions include how the choice of counter-ion (such as nitrate) influences the reactivity of the complex in solution and the precise conditions required to controllably substitute the robust ethylenediamine ligands without decomposition.

Emerging Research Areas and Potential Breakthroughs for Tris(ethylenediamine)cobalt(III) Nitrate

New avenues of research are leveraging the unique properties of Tris(ethylenediamine)cobalt(III) nitrate, promising potential breakthroughs in materials science, catalysis, and analytical chemistry.

Nanomaterials and Precursor Applications: Tris(ethylenediamine)cobalt(III) nitrate is an excellent precursor for producing ultra-high purity compounds and nanoscale materials. americanelements.com An emerging area is its use in the synthesis of cobalt-containing nanoparticles and nanopowders. americanelements.com Potential breakthroughs could include the development of novel catalysts or advanced electronic materials derived from the controlled thermal decomposition of the complex.

Advanced Catalysis: The inherent chirality of the [Co(en)₃]³⁺ complex is being explored in the field of enantioselective catalysis. researchgate.net Werner-type tris(1,2-diamine)cobalt(III) complexes are emerging as a potent class of hydrogen bond donor catalysts. researchgate.net Future research may lead to the development of highly efficient and selective catalysts based on the Tris(ethylenediamine)cobalt(III) scaffold for asymmetric organic synthesis.

Biomedical and Sensing Applications: Research has shown that the ⁵⁹Co nuclear magnetic resonance (NMR) chemical shift of cobalt(III) complexes, including [Co(en)₃]³⁺, is highly sensitive to temperature. researchgate.net This has opened up an emerging research area focused on developing these complexes as non-invasive temperature sensors for applications like magnetic resonance imaging (MRI) during hyperthermia treatment for cancer. researchgate.net Furthermore, the interaction of the complex with polysaccharides has been observed, suggesting potential applications in developing analytical methods for hydrocolloids. researchgate.net Breakthroughs in this area could lead to new diagnostic tools and biosensors.